molecular formula C10H15NO B1282098 2-[(Propylamino)methyl]phenol CAS No. 84672-90-2

2-[(Propylamino)methyl]phenol

Cat. No. B1282098
CAS RN: 84672-90-2
M. Wt: 165.23 g/mol
InChI Key: NUHMTAQXBQRVOI-UHFFFAOYSA-N
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Patent
US08524702B2

Procedure details

A solution of tert-butyl 2-hydroxybenzyl(propyl)carbamate (89 g, 0.34 mol) in MeOH (400 mL) was bubbled with HCl gas. After stirring for 5 h at room temperature, the reaction mixture was concentrated under reduced pressure to afford 61 g (90%) of 2-((propylamino)methyl)phenol as HCl salt.
Name
tert-butyl 2-hydroxybenzyl(propyl)carbamate
Quantity
89 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][N:5]([CH2:13][CH2:14][CH3:15])C(=O)OC(C)(C)C.Cl>CO>[CH2:13]([NH:5][CH2:4][C:3]1[CH:16]=[CH:17][CH:18]=[CH:19][C:2]=1[OH:1])[CH2:14][CH3:15]

Inputs

Step One
Name
tert-butyl 2-hydroxybenzyl(propyl)carbamate
Quantity
89 g
Type
reactant
Smiles
OC1=C(CN(C(OC(C)(C)C)=O)CCC)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CC)NCC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.